Validated Scaffold: Core Structure of Potent ACAT Inhibitor Series (IC50 = 17 nM for Lead Analog)
The target compound represents the core (1-phenylcyclopentyl)methylurea scaffold upon which a series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas was developed. In the 1994 study by Trivedi et al., the lead analog PD 129337 (N-phenyl-N'-[(1-phenylcyclopentyl)methyl]urea) exhibited an IC50 of 17 nM against rabbit intestinal ACAT [1]. This scaffold enabled systematic SAR exploration, where substitution on the N'-phenyl ring produced compounds with maintained or slightly decreased in vitro potency while improving aqueous solubility and in vivo efficacy [1]. Note: Direct comparative data for the unsubstituted parent compound vs. its derivatives are not explicitly reported; the IC50 of 17 nM refers to the N-phenyl analog, serving as a class-level benchmark.
| Evidence Dimension | ACAT inhibitory potency of scaffold-derived analog |
|---|---|
| Target Compound Data | Core scaffold used to generate PD 129337 with IC50 = 17 nM |
| Comparator Or Baseline | N-phenyl-N'-aralkyl urea series (e.g., benzyl analogs) showed weaker activity in earlier SAR studies [2] |
| Quantified Difference | PD 129337: IC50 = 17 nM; earlier aralkyl series generally showed higher IC50 values (exact values not directly compared in same assay) |
| Conditions | Rabbit intestinal ACAT enzyme inhibition assay |
Why This Matters
Procurement of this scaffold enables direct synthesis and evaluation of novel ACAT inhibitors with established SAR precedent.
- [1] Trivedi BK, et al. J Med Chem. 1994;37(11):1652-1659. DOI: 10.1021/jm00037a016. PMID: 8201599. View Source
- [2] Trivedi BK, et al. J Med Chem. 1993;36(22):3300-3307. DOI: 10.1021/jm00074a011. PMID: 8230120. View Source
